Leuprolide mesylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

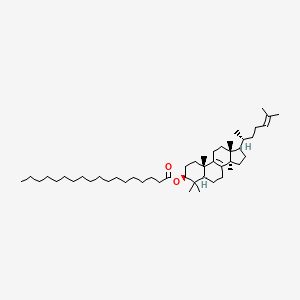

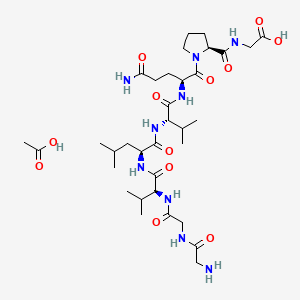

Leuprolide mesylate is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH or LH-RH). The analog possesses greater potency than the natural hormone. It acts primarily on the anterior pituitary, inducing a transient early rise in gonadotrophin release. With continued use, leuprorelin causes pituitary desensitisation and/or down-regulation, leading to suppressed circulating levels of gonadotrophins and sex hormones. Leuprolide acetate used to treat a wide range of sex hormone-related disorders including advanced prostatic cancer, uterine leiomyomata (fibroids), endometriosis and precocious puberty.

Applications De Recherche Scientifique

1. Treatment of Sex Hormone-Related Disorders Leuprolide Mesylate, a gonadotrophin-releasing hormone (GnRH) analogue, is primarily used for treating a range of sex hormone-related disorders. It operates by acting on the anterior pituitary to initially increase gonadotrophin release, followed by suppression of circulating levels of gonadotrophins and sex hormones with continued use. It has demonstrated efficacy in treating conditions like advanced prostatic cancer, endometriosis, and central precocious puberty in children, and it's considered a first-line therapy for central precocious puberty due to the absence of effective alternatives (Plosker & Brogden, 1994).

2. Use in Prostatic Disorders Leuprolide Mesylate also shows substantial efficacy in treating prostatic disorders. As a synthetic analogue of GnRH, it initially stimulates luteinising hormone and testosterone release; however, continuous administration leads to profound suppression of these hormones. It's been found to delay the progression of previously untreated advanced prostatic cancer, with its efficacy being comparable to that of estrogen therapy but with better tolerability. Additionally, Leuprolide Mesylate has been shown to cause regression of benign hyperplastic prostate tissue, providing relief from obstructive symptoms (Chrisp & Sorkin, 1991).

3. Investigating the Role in Alzheimer's Disease Pathogenesis There's emerging interest in the role of Leuprolide Mesylate in Alzheimer's disease pathogenesis. The drug, along with goserelin acetate, are GnRH agonist analogues that decrease circulating LH levels, which is hypothesized to be implicated in the pathogenesis of Alzheimer disease. Clinical trials have suggested the potential of leuprolide acetate in stabilizing cognitive function in men with Alzheimer disease, indicating a promising avenue for further research and potential therapeutic application (Welsh, 2008).

4. Pulmonary Delivery for Systemic Pharmacological Effects Studies have explored the pulmonary delivery of Leuprolide Mesylate for achieving systemic pharmacological effects. Leuprolide, as a non-apeptide and analog of LH-RH, serves as a model for peptides administered via lung for systemic effects. The bioavailability of leuprolide from pulmonary delivery has been a subject of interest, showing potential for the lung as a feasible route for entry of peptide and protein drugs into the body (Adjei & Gupta, 1994).

Propriétés

Numéro CAS |

944347-41-5 |

|---|---|

Nom du produit |

Leuprolide mesylate |

Formule moléculaire |

C60H88N16O15S |

Poids moléculaire |

1305.52 |

Nom IUPAC |

(S)-N-ethyl-1-(((S)-5-oxopyrrolidine-2-carbonyl)-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl)pyrrolidine-2-carboxamide methanesulfonate |

InChI |

1S/C59H84N16O12.CH4O3S/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-5(2,3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,2,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1 |

Clé InChI |

MBIDSOMXPLCOHS-XNHQSDQCSA-N |

SMILES |

CCNC([C@@H]1CCCN1C([C@@H](NC([C@@H](NC([C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H]2CCC(N2)=O)=O)Cc3nc[nH]c3)=O)Cc4c5ccccc5[nH]c4)=O)CO)=O)Cc6ccc(O)cc6)=O)CC(C)C)=O)CC(C)C)=O)CCCNC(N)=N)=O)=O.CS(=O)(O)=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Leuprolide mesylate; Pglu-his-trp-ser-tyr-d-leu-leu-arg-pro-nhc2H5 methanesulfonate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

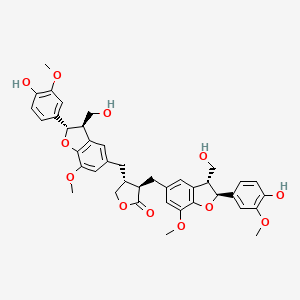

![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B608453.png)

![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)